molecular formula C35H34N2O9 B12403531 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione

Cat. No.: B12403531
M. Wt: 626.7 g/mol
InChI Key: HTMVCWPFTLMWRP-BNKKYZKKSA-N
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Description

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxolan ring, followed by the introduction of the furan and pyrimidine moieties. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione include other pyrimidine derivatives and compounds with similar structural features, such as:

  • 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(thiophen-2-yl)pyrimidine-2,4-dione
  • 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(benzofuran-2-yl)pyrimidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C35H34N2O9

Molecular Weight

626.7 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C35H34N2O9/c1-41-25-15-11-23(12-16-25)35(22-8-5-4-6-9-22,24-13-17-26(42-2)18-14-24)45-21-29-30(38)31(43-3)33(46-29)37-20-27(28-10-7-19-44-28)32(39)36-34(37)40/h4-20,29-31,33,38H,21H2,1-3H3,(H,36,39,40)/t29-,30+,31?,33-/m1/s1

InChI Key

HTMVCWPFTLMWRP-BNKKYZKKSA-N

Isomeric SMILES

COC1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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